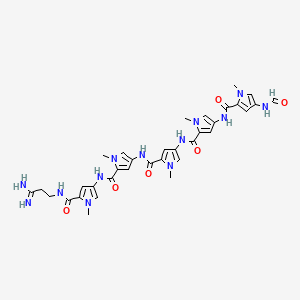

Distamycin A/5

Description

Academic Context and Historical Significance as a Prototype Minor Groove Binder

Distamycin A, a natural product originally isolated from Streptomyces distallicus, has been a subject of intense scientific scrutiny for decades. plos.orgnih.gov Its historical significance is rooted in its status as a classic example of a minor groove binder, a class of molecules that interact with the narrower of the two grooves in the DNA double helix. plos.orgwikipedia.orgtandfonline.com This interaction is non-covalent and primarily targets A/T-rich sequences of B-form DNA. plos.orgnih.govannualreviews.org

The study of Distamycin A has been instrumental in elucidating the fundamental forces that govern the specific binding of ligands to DNA. plos.orgnih.gov Its crescent-shaped structure is complementary to the curvature of the DNA minor groove, allowing for a snug fit. beilstein-journals.org This "shape-selective" binding is further stabilized by a combination of van der Waals forces, hydrogen bonds between the amide groups of the ligand and the N3 of adenine (B156593) or O2 of thymine (B56734) on the floor of the groove, and electrostatic interactions between the positively charged tail of the molecule and the negatively charged phosphate (B84403) backbone of DNA. plos.orgnih.govoup.com

The binding of Distamycin A to DNA is not a passive event; it can induce conformational changes in the DNA structure. For instance, it can widen the minor groove and lengthen the helix axis. plos.org The stoichiometry of binding is also a key area of research, with studies showing that Distamycin A can bind as a monomer or, cooperatively, as a side-by-side antiparallel dimer, particularly at longer A/T tracts. tandfonline.compnas.orgresearcher.life This dimeric binding can further influence the local DNA structure. researcher.life

The foundational knowledge gained from Distamycin A has spurred the design and synthesis of a vast number of analogues and hybrid molecules. tandfonline.combeilstein-journals.orgnajah.edu These efforts aim to enhance DNA binding affinity, increase sequence specificity, and introduce new functionalities, such as DNA alkylating agents for anticancer applications. tandfonline.comnajah.edu The pyrrole-imidazole polyamides, a class of synthetic molecules inspired by Distamycin A, have been developed to recognize a wide range of DNA sequences with high precision, demonstrating the enduring legacy of this prototype minor groove binder. rsc.org

Chemical Classification as an Oligopeptide Polyamide

Chemically, Distamycin A is classified as an oligopeptide polyamide. wikipedia.orgfigshare.comacs.org Its structure consists of a chain of N-methylpyrrole carboxamide units. wikipedia.orgfigshare.com Specifically, Distamycin A contains three such N-methylpyrrole units linked by amide bonds. wikipedia.org This repeating pyrrole-amide framework is a defining characteristic of a family of naturally occurring oligopeptides that also includes Netropsin (B1678217). tandfonline.comfigshare.com

The polyamide backbone of Distamycin A is crucial for its DNA binding properties. The repeating amide groups provide the hydrogen bond donors that interact with the acceptor atoms on the floor of the DNA minor groove. plos.orgnih.gov The N-methylpyrrole rings themselves contribute to the shape complementarity and engage in van der Waals interactions with the walls of the groove. plos.orgnih.gov The molecule is terminated by a formamido group at one end and a positively charged propionamidine group at the other, which plays a significant role in the initial electrostatic attraction to the negatively charged DNA backbone. wikipedia.orgoup.com

The modular nature of the oligopeptide polyamide structure has been a key factor in the design of synthetic analogues. By varying the number and type of heterocyclic rings (e.g., replacing pyrrole (B145914) with imidazole) and modifying the linking units, scientists have been able to create a vast library of "lexitropsins" or information-reading oligomers capable of recognizing specific DNA sequences. tandfonline.comresearchgate.net

Table 1: Chemical Properties of Distamycin A

| Property | Value |

|---|---|

| IUPAC Name | N-{5-[(5-{[(3Z)-3-Amino-3-iminopropyl]carbamoyl}-1-methyl-1H-pyrrol-3-yl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-4-formamido-1-methyl-1H-pyrrole-2-carboxamide |

| Other Names | Distamycin A, Herperetin, Stallimycin |

| CAS Number | 6576-51-8 |

| Chemical Formula | C22H27N9O4 |

| Molar Mass | 481.508 g/mol |

Data sourced from wikipedia.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Anthramycin |

| CC-1065 |

| DAPI |

| Duocarmycin A |

| Hoechst 33258 |

| Netropsin |

Structure

2D Structure

Properties

CAS No. |

35967-49-8 |

|---|---|

Molecular Formula |

C34H39N13O6 |

Molecular Weight |

725.8 g/mol |

IUPAC Name |

N-[5-[[5-[[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C34H39N13O6/c1-43-13-19(38-18-48)8-25(43)31(50)40-21-10-27(45(3)15-21)33(52)42-23-12-28(47(5)17-23)34(53)41-22-11-26(46(4)16-22)32(51)39-20-9-24(44(2)14-20)30(49)37-7-6-29(35)36/h8-18H,6-7H2,1-5H3,(H3,35,36)(H,37,49)(H,38,48)(H,39,51)(H,40,50)(H,41,53)(H,42,52) |

InChI Key |

MOVYQMBBJIUACM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NC5=CN(C(=C5)C(=O)NCCC(=N)N)C)C)C)C)NC=O |

Origin of Product |

United States |

Mechanisms of Distamycin A Nucleic Acid Interaction

Fundamental Binding Modes

The binding of Distamycin A to DNA is characterized by its specific localization in the minor groove and its ability to form different stoichiometric complexes, often in a cooperative manner.

Minor Groove Localization and Preference

Distamycin A exhibits a strong preference for binding within the minor groove of B-DNA, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. beilstein-journals.orgnajah.eduiupac.org This selective interaction is attributed to the shape complementarity between the concave, crescent-shaped Distamycin A molecule and the convex floor of the minor groove in A/T-rich regions. beilstein-journals.organnualreviews.org These regions are characterized by a narrower minor groove compared to G/C-rich sequences, which promotes favorable van der Waals contacts. annualreviews.orgoup.com

The preference for A/T-rich sequences is further reinforced by steric hindrance from the exocyclic amino group of guanine (B1146940) (G) in the minor groove, which would clash with the binding of the Distamycin A molecule. annualreviews.orgoup.comatdbio.com Additionally, the negative electrostatic potential of the A/T-rich minor groove acts as a key attractant for the positively charged propylamidinium tail of Distamycin A. annualreviews.orgoup.com Structural studies have shown that Distamycin A can span a binding site of four to five consecutive A/T base pairs. iupac.organnualreviews.orgacs.org

Stoichiometries of Binding: Monomeric vs. Dimeric Complex Formation

Distamycin A can bind to the DNA minor groove in two primary stoichiometries: a 1:1 complex, where one molecule of Distamycin A binds to one DNA duplex, and a 2:1 complex, where two Distamycin A molecules bind side-by-side in an antiparallel fashion within the same minor groove site. pnas.orgnih.govpnas.org The stoichiometry of binding is highly dependent on the specific DNA sequence and the length of the A/T-rich tract.

Generally, shorter A/T tracts, such as those with four consecutive A/T base pairs, favor the formation of a 1:1 complex. nih.govacs.org In contrast, longer A/T tracts of five or six base pairs can accommodate the binding of a second Distamycin A molecule, leading to the formation of a 2:1 dimeric complex. nih.govacs.org For instance, studies have shown that while Distamycin A binds to an ATAT site as a weak dimer, it binds strongly as a dimer to ATATA and ATATAT sites. nih.govacs.org The formation of the 2:1 complex requires an expansion of the minor groove to accommodate both drug molecules. nih.govpnas.org Interestingly, the binding stoichiometry can also be influenced by DNA damage; for example, the presence of a (6-4) photoproduct can shift the binding from a 1:1 to a 2:1 stoichiometry. nih.govoup.comacs.org

| DNA Sequence | Predominant Binding Stoichiometry (Drug:DNA) | Reference |

|---|---|---|

| ATAT | 1:1 (weak 2:1 also observed) | nih.govacs.org |

| ATATA | 2:1 | nih.govacs.org |

| ATATAT | 2:1 | nih.govacs.org |

| AAAAA | 2:1 | nih.gov |

| AATT | 1:1 | nih.gov |

Cooperative Binding Phenomena in Minor Groove Association

The formation of the 2:1 Distamycin A-DNA complex is a cooperative process. nih.govacs.org This means that the binding of the first Distamycin A molecule facilitates the binding of the second. This positive cooperativity is particularly pronounced on DNA sequences with five or six AT base pairs. nih.govacs.org The cooperative binding of two Distamycin A molecules can be influenced by the presence of other small molecules. For example, the presence of netropsin (B1678217) can induce the cooperative binding of Distamycin A. mdpi.com

Cooperative binding has also been observed in heterodimeric complexes. For instance, Distamycin A can form a cooperative heterodimer with the alkylating agent duocarmycin A, which alters the sequence specificity of the latter, redirecting it to G-C rich sequences. pnas.orgnih.gov This phenomenon highlights the potential for complex interactions between different minor groove binders.

Molecular Basis of Recognition and Stabilization

The stability of the Distamycin A-DNA complex arises from a combination of specific intermolecular interactions, primarily hydrogen bonding and van der Waals forces.

Role of Hydrogen Bonding Networks

A critical component of Distamycin A's interaction with DNA is the formation of a network of hydrogen bonds between the amide (NH) groups of the drug's pyrrole (B145914) carboxamide backbone and the acceptor atoms on the floor of the minor groove. beilstein-journals.orgiupac.organnualreviews.org Specifically, these amide protons form hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine bases on the DNA strands. nih.govatdbio.com In a 1:1 complex, these hydrogen bonds can be bifurcated, involving bases on both strands of the duplex. nih.gov In the 2:1 binding mode, each Distamycin A molecule typically forms hydrogen bonds with the bases of the proximal DNA strand. nih.gov The formation of these specific hydrogen bonds is a key determinant of the sequence selectivity of Distamycin A for A/T-rich regions. nih.gov

| Distamycin A Group | DNA Acceptor Atom | Base | Reference |

|---|---|---|---|

| Amide (NH) | N3 | Adenine | nih.govnih.gov |

| Amide (NH) | O2 | Thymine | nih.govnih.gov |

Influence of Electrostatic Interactions with the Phosphate (B84403) Backbone

A significant contributor to the stabilization of the Distamycin A-DNA complex is the electrostatic attraction between the drug molecule and the nucleic acid. plos.orgresearchgate.net The DNA backbone is inherently anionic due to its phosphate groups, creating a negative electrostatic potential. researchgate.netmdpi.com Distamycin A possesses a positively charged propylamidinium group at its terminus. researchgate.netvulcanchem.com This cationic tail engages in favorable electrostatic interactions with the negatively charged phosphate backbone of DNA. plos.orgvulcanchem.com

Recent research has further illuminated the impact of these electrostatic forces on the local DNA structure. Studies combining solution NMR and molecular dynamics simulations have suggested that the electrostatic disturbances caused by the binding of Distamycin A in the minor groove can significantly influence the width of the groove itself. oup.com

Energetic Contributions from Solvent Displacement in the Minor Groove

The binding of Distamycin A into the minor groove of DNA is not merely a direct interaction between the ligand and the nucleic acid; it is also a process that involves the significant reorganization of water molecules. nih.govnih.gov The minor groove of A:T-rich B-DNA is known to be highly hydrated, featuring a structured "spine of hydration." oup.com The binding of Distamycin A necessitates the displacement of these ordered water molecules, a process with important energetic consequences. oup.comnih.gov

Molecular dynamics simulations and experimental studies have provided insights into the energetics of this process. It has been shown that the introduction of Distamycin A into the minor groove is indispensable for accurately reproducing the experimentally observed order of ligand affinity and complexation energies. nih.gov While vacuum interaction energy calculations can correctly predict the preference of ligands for the minor groove, they are insufficient to explain the nuanced differences in binding affinities among various minor groove binders. nih.gov

Interestingly, comparative studies with another minor groove binder, netropsin, have revealed subtle differences in their interactions with solvent molecules. Distamycin, being more hydrophobic than netropsin, interacts with fewer water molecules. oup.comresearchgate.net However, the loss of ligand-solvent hydrogen bonds upon DNA binding is similar for both molecules and is nearly compensated by the formation of new hydrogen bonds between the ligand and DNA. oup.com Despite this, the more pronounced loss of mobility for Distamycin A upon binding results in a greater entropic penalty compared to netropsin, which partially accounts for the differences in their binding affinities. oup.comresearchgate.net

Table 1: Energetic Contributions to Distamycin A-DNA Binding

| Interaction Type | Contributing Factors | Energetic Consequence |

| Electrostatic Interactions | Attraction between the cationic propylamidinium tail of Distamycin A and the anionic phosphate backbone of DNA. | Enhances the stability of the ligand-DNA complex. plos.orgresearchgate.net |

| Solvent Displacement | Release of ordered water molecules from the minor groove upon ligand binding. | Favorable entropic contribution to the binding free energy. oup.comresearchgate.net |

| Hydrogen Bonding | Formation of hydrogen bonds between the amide protons of Distamycin A and the N3 of adenine or O2 of thymine. | Favorable enthalpic contribution. plos.org |

| Van der Waals Forces | Close contacts between the pyrrole rings of Distamycin A and the walls of the minor groove. | Favorable enthalpic contribution. researchgate.netoup.com |

| Conformational Entropy | Restriction of the conformational freedom of Distamycin A upon binding. | Unfavorable entropic contribution (entropic penalty). oup.comresearchgate.net |

Sequence Specificity of Distamycin a Binding to Dna

Recognition of A/T-Rich DNA Sequences

The defining characteristic of Distamycin A's interaction with DNA is its strong preference for sequences rich in adenine (B156593) (A) and thymine (B56734) (T). nih.gov It typically targets and binds to sites consisting of at least four to five consecutive A/T base pairs. najah.educapes.gov.br This binding is reversible and occurs within the minor groove of the DNA double helix. capes.gov.br The concave, crescent shape of the Distamycin A molecule is structurally complementary to the convex floor of the minor groove in A/T-rich regions, a feature often described as "shape-selective" recognition. nih.gov This selective binding can displace essential transcription factors from their target DNA sites and has been shown to activate transcription at certain promoters by inducing structural changes in the DNA. plos.orgnih.gov

Extensive research, including DNase I footprinting and thermodynamic studies, has refined our understanding of Distamycin A's sequence preferences beyond a general affinity for A/T tracts. The molecule shows varying affinities and binding modes depending on the specific arrangement of A and T bases.

Pure 'A-tracts' such as AAAAA are primary binding sites where Distamycin A forms a 1:1 complex at low drug-to-DNA ratios. oup.com However, the binding dynamics are highly sequence-dependent. For instance, binding to a homogenous A-T sequence is primarily an entropy-driven process. oup.com In contrast, sequences containing G/C base pairs, such as AAGTT, can induce a different binding stoichiometry, favoring a 2:1 side-by-side dimer complex even at low concentrations. plos.orgoup.com This is attributed to the wider minor groove of these sites, which requires two ligand molecules to establish close contact. oup.com While Distamycin A shows a strong preference for A/T-rich sites, it can tolerate isolated G/C base pairs within a binding sequence, though this generally occurs with lower affinity. scispace.com

| DNA Sequence Motif | Typical Binding Mode | Key Research Findings | Citation |

|---|---|---|---|

| AAAAA | 1:1 (monomer) | Forms a 1:1 complex at low drug/DNA ratios; 2:1 complexes can form at higher ratios. Binding is entropy-driven. | oup.com |

| AAGTT | 2:1 (dimer) | Favors a 2:1 side-by-side antiparallel dimer complex, even at low drug/DNA ratios, due to a wider minor groove. | plos.orgoup.com |

| ATATAT | 1:1 (monomer) | Binds as a monomer. The interaction with alternating A/T sequences is an enthalpy-driven process. | oup.comscispace.com |

| AATT | 1:1 or 2:1 | A core recognition site. Can accommodate both 1:1 and 2:1 binding modes, which can cause significant deformation of the minor groove. | researchgate.net |

The pronounced specificity of Distamycin A for A/T-rich DNA is governed by precise structural and chemical factors.

Minor Groove Dimensions: A/T-rich tracts in B-DNA naturally exhibit an unusually narrow minor groove. researchgate.net The crescent shape of Distamycin A is physically complementary to this narrow, convex surface, allowing for a snug fit. nih.gov In contrast, the presence of a guanine (B1146940) base introduces an exocyclic amino group (G-C2-NH2) into the minor groove, which causes steric hindrance and disrupts the optimal fit of the drug. oup.com

Hydrogen Bonding: The specificity is further cemented by a network of hydrogen bonds. The amide (NH) protons on the N-methylpyrrole rings of Distamycin A act as hydrogen bond donors, interacting with the N3 atoms of adenine and the O2 atoms of thymine located on the floor of the minor groove. plos.org These specific acceptor sites are readily available in A/T regions but are patterned differently in G/C regions.

Detailed Sequence Preferences (e.g., AAAA, AAGTT, ATATAT)

Interactions with Modified and Non-Canonical Nucleic Acid Structures

While classically known for its interaction with standard B-DNA, research has revealed that Distamycin A can also associate with DNA that has been damaged or has adopted alternative, non-canonical conformations.

Studies have shown that Distamycin A can recognize and bind to DNA duplexes containing certain types of damage, particularly the pyrimidine(6-4)pyrimidone photoproduct, a major lesion induced by ultraviolet (UV) light. acs.orgnih.gov This binding occurs despite the significant structural changes the lesion imposes on the DNA helix. acs.org The drug appears to recognize the chemical structure of the minor groove even in its damaged state. nih.gov

Interestingly, the binding stoichiometry can be altered by the presence of the (6-4) photoproduct. For a target AATT site, Distamycin A typically forms a 1:1 complex with the undamaged DNA, but its binding to the same sequence containing a (6-4) lesion shifts to a 2:1 drug-DNA complex. oup.comacs.org This suggests a different recognition mechanism, possibly involving an induced-fit model where the damaged DNA's altered flexibility accommodates two drug molecules. acs.org However, Distamycin A does not show specific binding to DNA containing another major UV lesion, the cis-syn cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD), within the same sequence context. acs.orgacs.org

Beyond duplex DNA, Distamycin A has been found to interact specifically with G-quadruplex (G4) DNA, a four-stranded structure formed in guanine-rich regions of the genome. capes.gov.brnih.gov This interaction is mechanistically distinct from its canonical minor groove binding. Instead of sitting within a groove, NMR studies show that Distamycin A stacks on the terminal G-quartets, the planar arrays of four guanine bases that define the G4 structure. nih.gov

Two molecules of the drug can lie flat on the terminal G-quartets, effectively capping the structure and making contacts with flanking bases. nih.gov This mode of binding is significant as it allows Distamycin A to act as a probe for G4-protein interactions and demonstrates its versatility in recognizing different nucleic acid topologies. capes.gov.brnih.gov Derivatives of Distamycin A have been shown to bind G-quadruplexes with good affinity, enhancing selectivity for these structures over duplex DNA and making them of interest as potential telomerase inhibitors. scispace.comnih.gov

While Distamycin A is overwhelmingly recognized as a DNA-binding agent, some research has explored the potential for its derivatives to interact with RNA. Specifically, hybrid molecules incorporating the Distamycin A framework have been investigated for their ability to bind to structured RNA targets. One such target is the Trans-Activation Response (TAR) element of HIV-1 RNA. najah.edu The rationale is that such compounds could interrupt the crucial protein-RNA interactions necessary for viral transcription. najah.edu A hybrid containing two pyrrole (B145914) moieties was noted for its inhibitory effect on HIV-1 transcription, suggesting that RNA-binding is a potential activity for structurally related analogues, even if it is not a primary characteristic of the parent Distamycin A compound. najah.edu

Conformational Changes Induced by Distamycin A Nucleic Acid Binding

Alterations in DNA Duplex Geometry

The effect of Distamycin A on the width of the DNA minor groove is complex and appears to be dependent on the stoichiometry of the binding. Solid-state Nuclear Magnetic Resonance (NMR) studies have revealed that the binding of a single Distamycin A molecule to an A/T-rich sequence can lead to a significant narrowing of the minor groove. In one study, the binding of one drug molecule resulted in a 2.4 Å decrease in the groove width compared to the unbound DNA. rcsb.org

Conversely, when two Distamycin A molecules bind side-by-side in an antiparallel orientation, a phenomenon observed in sequences with sufficient A/T base pairs, the minor groove undergoes a substantial expansion. nih.gov The same solid-state NMR study that showed a decrease with 1:1 binding recorded a 6.6 Å expansion upon the formation of a 2:1 complex, resulting in a final width of 13.6 Å. rcsb.org This widening accommodates the two drug molecules within the groove. This expansion is significant when compared to the typical width of an A/T-rich minor groove. nih.gov

| Complex | Change in Minor Groove Width (Relative to Unbound DNA) | Reference |

|---|---|---|

| 1:1 Distamycin A:DNA | ~2.4 Å decrease | rcsb.org |

| 2:1 Distamycin A:DNA | ~6.6 Å increase | rcsb.org |

The binding of Distamycin A to the minor groove induces a distinct straightening or "unbending" of the DNA helix axis. plos.orgplos.org This effect is coupled with a noticeable lengthening of the helix. Reports indicate that this elongation can be in the range of 12-15%. plos.orgplos.org These alterations can counteract intrinsic DNA curvature, a key feature for DNA packaging and protein recognition. The unbending and lengthening are consequences of the structural accommodations the DNA must make to optimize its interaction with the bound ligand.

Beyond groove width and axis trajectory, Distamycin A binding influences more subtle geometric parameters of the DNA helix. X-ray crystallography studies of 2:1 Distamycin A-DNA complexes have revealed striking alternations in several helical parameters, creating a dinucleotide repeat pattern. nih.gov

Twist Angles: The binding induces a pattern of low and high helical twist angles along the DNA sequence. nih.gov This variation from the standard B-DNA twist disrupts the regular helical repeat.

Sugar Puckering: The conformation of the deoxyribose sugar rings, a key determinant of DNA structure (C2'-endo in B-DNA vs. C3'-endo in A-DNA), is also affected. colostate.eduvanderbilt.edu In the 2:1 complex, the sugar puckers alternate between low and high states, deviating from the uniform C2'-endo conformation typical of B-DNA. nih.gov

Effects on DNA Helix Axis (Unbending, Lengthening)

Impact on Higher-Order DNA Structures

The structural changes induced by Distamycin A on the DNA duplex have cascading effects on the organization of DNA in its physiological context—chromatin.

In the eukaryotic nucleus, DNA is compacted into chromatin, a complex of DNA and histone proteins. Distamycin A has been shown to act as a chromatin-remodeling agent. plos.org Studies using dynamic light scattering and transmission electron microscopy have demonstrated that Distamycin A induces compaction of soluble chromatin. plos.org This compaction is mechanistically attributed to the simultaneous bending of the linker DNA (the DNA strand connecting nucleosomes) and a contraction of the angle between adjacent nucleosomes. plos.orgplos.org

The fundamental repeating unit of chromatin is the nucleosome, which consists of approximately 147 base pairs of DNA wrapped around a core of eight histone proteins. The precise location of this DNA sequence relative to the histone octamer is known as nucleosome positioning. tandfonline.comtandfonline.com

Distamycin A has been shown to influence both the positioning and dynamics of nucleosomes. plos.org

Rotational Positioning: The binding of Distamycin A can alter the rotational orientation of the DNA on the histone core. plos.orgoup.comnih.gov This means the face of the DNA helix exposed to the solvent versus the face interacting with the histones is changed. This occurs as the DNA shifts to optimize the binding of the drug, potentially moving A/T-rich sites to the inward-facing surface of the supercoil. oup.comnih.gov

Nucleosome Mobility and Eviction: The interaction of Distamycin A with both nucleosomal and linker DNA can lead to significant dynamic changes. Research indicates that this binding can culminate in the eviction of the linker histone (like H1), which is crucial for higher-order chromatin structure. plos.org This displacement, coupled with the altered DNA conformation, can lead to the formation of a population of "off-centered" nucleosomes, suggesting a corkscrew-like movement of the DNA relative to the histone octamer. plos.org This remodeling process occurs in an ATP-independent manner, distinguishing it from many cellular chromatin remodeling activities. plos.org

| Nucleosome Property | Observed Effect of Distamycin A | Reference |

|---|---|---|

| Rotational Positioning | Alters the rotational orientation of DNA on the histone octamer | plos.orgoup.comnih.gov |

| Translational Positioning | Induces formation of off-centered nucleosomes | plos.org |

| Component Dynamics | Can cause eviction of linker histones | plos.org |

| Energy Dependence | Remodeling occurs in an ATP-independent manner | plos.org |

Influence on Internucleosomal Angle Contraction

The binding of Distamycin A to the minor groove of DNA, particularly at AT-rich sequences, induces significant conformational changes in the higher-order structure of chromatin. plos.orgnih.gov One of the key mechanisms contributing to the observed compaction of chromatin is the contraction of the internucleosomal angle. plos.orgias.ac.inupc.edu This phenomenon, working in concert with the bending of linker DNA, plays a crucial role in altering chromatin architecture. plos.orgnih.govcollinsdictionary.com

To overcome this limitation, transmission electron microscopy (TEM) has been employed to directly visualize the structural effects of Distamycin A on chromatin at the di- and trinucleosome levels. plos.orgnih.gov These studies provide clear evidence that the compaction process mechanistically involves the contraction of the angle between adjacent nucleosomes. plos.orgnih.gov The analysis of trinucleosomes, which are the simplest models for studying the internucleosomal angle, revealed a statistically significant reduction in this angle upon association with Distamycin A. plos.orgnih.gov This ligand-induced alteration highlights a specific pathway through which small molecules can modulate the spatial arrangement of nucleosomes, leading to a more condensed chromatin state. ias.ac.inupc.edu

Research Findings on Distamycin A-Induced Chromatin Structural Changes

The following table summarizes the key findings from studies investigating the effect of Distamycin A on chromatin structure, with a focus on the parameters that lead to internucleosomal angle contraction.

| Parameter Studied | Observation without Distamycin A | Observation with Distamycin A | Primary Investigative Technique | Reference |

|---|---|---|---|---|

| Overall Chromatin Structure | Extended conformation of soluble chromatin. | Induces a more compact chromatin structure. | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | plos.orgnih.govias.ac.in |

| Hydrodynamic Diameter (Zav) of Soluble Chromatin | ~100.9 nm | Decreased to ~77.5 nm | Dynamic Light Scattering (DLS) | plos.orgnih.gov |

| Internucleosomal Angle | Baseline angle in native trinucleosomes. | Statistically significant contraction of the angle. | Transmission Electron Microscopy (TEM) | plos.orgnih.govcollinsdictionary.com |

| Linker DNA Conformation | Relatively straight or gently curved path between nucleosomes. | Induces bending of the linker DNA. | Transmission Electron Microscopy (TEM) | plos.orgnih.govias.ac.in |

Thermodynamic and Kinetic Characterization of Distamycin a Interactions

Thermodynamic Parameters of Binding

The binding of Distamycin A to DNA is a thermodynamically favorable process, characterized by specific enthalpic and entropic contributions that are sensitive to temperature and the specific DNA structure, such as chromosomal DNA versus isolated chromatosomes. plos.org Isothermal titration calorimetry (ITC) is a key technique for elucidating these parameters, as it directly measures the heat change upon binding, allowing for the dissection of the free energy into its enthalpic and entropic components. scispace.com

Enthalpic and Entropic Contributions to Association

The interaction of Distamycin A with DNA is primarily driven by enthalpy. plos.orgnih.gov For instance, the binding of Distamycin A to chromosomal DNA is characterized by a favorable enthalpy change (ΔH) and an unfavorable entropy contribution (ΔS). plos.org This suggests that the formation of hydrogen bonds and favorable van der Waals interactions between the drug and the DNA minor groove are the dominant forces driving the association. plos.orgnih.gov The binding of Distamycin A to duplex DNA involves an electrostatic component from its cationic ends, hydrogen bonds from the amide NH groups, and van der Waals interactions with the walls of the minor groove. nih.gov

In contrast, when interacting with chromatin, there is a notable enthalpy-entropy compensation. plos.org While the binding to G-quadruplex structures has also been observed, the thermodynamic profile differs, with these interactions being entropically driven, though they still feature a small, favorable enthalpic contribution. scispace.comnih.gov The entropic contribution to the binding of Distamycin A can be complex. For example, in the binding of two Distamycin A molecules to a DNA site, the entropy for the binding of the first molecule is near zero, while it is highly unfavorable for the second molecule. nih.gov Molecular dynamics simulations suggest that while Distamycin A is less hydrated than similar molecules like Netropsin (B1678217), the loss of ligand-solvent interactions upon binding is similar. oup.com A greater loss of mobility for Distamycin A upon binding contributes to a more unfavorable entropic penalty, which may explain differences in binding affinity. oup.comnih.gov

Table 1: Thermodynamic Parameters for Distamycin A Binding to Chromatin Components at 20°C

| Component | K a (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|

| Soluble Chromatin | 1.1 (± 0.1) x 10⁶ | -2.1 (± 0.2) | -5.9 |

| Chromatosome | 8.0 (± 0.2) x 10⁵ | -1.1 (± 0.1) | -6.8 |

| Chromosomal DNA | 1.2 (± 0.1) x 10⁶ | -9.2 (± 0.3) | 1.1 |

Data sourced from PLOS One. plos.org

Determination of Free Energy of Binding

The Gibbs free energy of binding (ΔG) for Distamycin A to its target DNA sequences is consistently negative, indicating a spontaneous association process. plos.orgoup.com For chromatin and chromosomal DNA, the binding affinity and free energy are comparable. plos.org Studies on analogues of Distamycin A have shown that the free energy of binding to poly(dA)·poly(dT) has a linear relationship with the number of amide groups in the molecule, with each additional pyrrolcarboxamide group contributing approximately 2 kcal/mol to the free energy. oup.com The interaction with GC pairs is less favorable, with a free energy change of about 0.95 kcal/mol per unit. oup.com The slightly lower binding free energy observed for the chromatosome system may be due to the absence of enthalpically favorable binding at the linker DNA. plos.org

Table 2: Free Energy of Binding for Distamycin A and its Analogs

| Ligand/Complex | ΔG (kcal/mol) | Notes |

|---|---|---|

| Distamycin A - Soluble Chromatin | -8.0 | Calculated from K a at 20°C |

| Distamycin A - Chromosomal DNA | -8.1 | Calculated from K a at 20°C |

| Distamycin A - Chromatosome | -7.9 | Calculated from K a at 20°C |

| Distamycin A Analogs | Varies | ΔG changes by ~2 kcal/mol per pyrrolcarboxamide unit on poly(dA)·poly(dT) |

Assessment of Heat Capacity Changes upon Complex Formation

A negative change in heat capacity (ΔCp) is a characteristic feature of Distamycin A binding to DNA. plos.orgmdpi.com This negative ΔCp is often correlated with a change in the solvent-accessible surface area upon complex formation, indicating that hydrophobic contributions are significant to the binding process. plos.orgnih.gov The dehydration of surfaces as the drug binds within the minor groove is a key factor. mdpi.com The experimental determination of ΔCp is achieved by measuring the binding enthalpy at different temperatures. plos.orgresearchgate.net For the interaction with chromatin, chromatosomes, and chromosomal DNA, negative ΔCp values have been reported, suggesting binding-associated structural changes. plos.org Values around -0.2 kcal mol⁻¹ K⁻¹ have been observed, which align with estimations based on changes in solvent-accessible surface areas from 3D structural models of Distamycin A-DNA complexes. mdpi.com

Table 3: Heat Capacity Changes for Distamycin A Binding

| Complex | ΔCp (kcal/mol/K) |

|---|---|

| Distamycin A - Soluble Chromatin | -0.24 (± 0.01) |

| Distamycin A - Chromatosome | -0.13 (± 0.01) |

| Distamycin A - Chromosomal DNA | -0.21 (± 0.01) |

Data sourced from PLOS One. plos.org

Kinetic Analysis of Binding and Dissociation

The kinetics of Distamycin A's interaction with DNA are characterized by very rapid association and relatively fast dissociation, a profile that distinguishes it from intercalating drugs. pnas.orgoup.com Fluorescence spectroscopy is a sensitive method used to monitor these fast kinetic processes. nih.gov

Association Rate Constants and Diffusion Limitations

The association of Distamycin A with its target sites on DNA is an extremely fast process, with bimolecular rate constants approaching the diffusion-limited regime. pnas.orgrsc.org For a 1:1 binding site, the association rate constant (kₐ) has been measured at approximately 7 x 10⁷ M⁻¹s⁻¹. pnas.orgnih.gov This rapid binding allows Distamycin A to efficiently find its target sequence. pnas.org The energy of activation for this bimolecular step is low, at 2.3 kcal·mol⁻¹, which is consistent with a diffusion-limited reaction. nih.gov Theoretical models of diffusion-limited association rates for bimolecular reactions predict rates in the order of 10⁹ M⁻¹s⁻¹, suggesting that while fast, Distamycin A's association may be influenced by factors such as orientational requirements for fitting into the minor groove. libretexts.org

Table 4: Association Kinetic Parameters for Distamycin A Binding

| Binding Site | k a (M⁻¹s⁻¹) | Activation Energy (Eₐ) (kcal/mol) | Activation Entropy (ΔS‡) (cal/K/mol) |

|---|---|---|---|

| 1:1 Site | 6.6 x 10⁷ | 2.3 | -16.6 |

| 2:1 Site (first step) | 5.8 x 10⁷ | 2.1 | -17.8 |

Data sourced from Proceedings of the National Academy of Sciences. pnas.org

Dissociation Rate Constants

The dissociation of Distamycin A from its DNA binding sites is also a rapid process. pnas.org The dissociation rate constant (kₔ) from a 1:1 site is approximately 3 s⁻¹. pnas.orgnih.gov When two Distamycin A molecules are bound (a 2:1 complex), the dissociation is about 40 times slower than from a 1:1 site. pnas.org The rate of dissociation is sequence-dependent; for example, Distamycin A significantly increases the dissociation rate constant of the NF-κB p50 protein from certain DNA sequences but has a negligible effect on others. nih.gov Compared to intercalators like actinomycin, whose dissociation can take many seconds to hours, Distamycin A's dissociation is significantly faster, estimated to be at least 500 times quicker. oup.com This rapid off-rate is a key characteristic of its groove-binding interaction. oup.com Metadynamics simulations have provided insights into the dissociation pathway, estimating a free energy cost of detachment of around 16.5 to 18 kcal/mol, which is in good agreement with values derived from experimental stopped-flow data. oup.com

Table 5: Dissociation Rate Constants for Distamycin A

| Complex | k d (s⁻¹) | Temperature (°C) |

|---|---|---|

| 1:1 Site | ~3 | 25 |

| 2:1 Site | ~0.075 | 25 |

| Generic Site | < 10 s half-life | 4 |

Influence of DNA Sequence on Binding Kinetics

Distamycin A exhibits a strong preference for AT-rich regions in the DNA minor groove. nih.govnih.govscispace.comresearchgate.net This specificity arises from the snug fit of the crescent-shaped molecule into the narrow minor groove characteristic of A-T tracts and the formation of specific hydrogen bonds between the amide protons of the drug and the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593). nih.govnih.gov The presence of G-C base pairs disrupts this favorable interaction due to the steric hindrance from the exocyclic amino group of guanine (B1146940) (G) in the minor groove. oup.com

Research has demonstrated that the kinetics of Distamycin A binding are extremely rapid. For a 1:1 binding site, the association is characterized by a very fast bimolecular rate constant. nih.govnih.gov Conversely, the dissociation from these sites is also relatively quick. nih.govnih.gov When Distamycin A binds in a 2:1 stoichiometry, which involves two drug molecules aligned side-by-side in an antiparallel fashion, the dissociation kinetics are significantly altered. nih.govnih.govacs.orgacs.org The dissociation from a 2:1 complex is markedly slower than from a 1:1 complex, indicating a more stable interaction and a longer residence time on the DNA. nih.govnih.govacs.orgacs.org For instance, dissociation from a 2:1 site can be approximately 40-fold slower than from a 1:1 site. nih.govnih.gov

The specific sequence of the AT-rich tract plays a critical role in modulating the binding kinetics and the cooperativity of 2:1 complex formation. Studies on various 5-base-paired sites have provided a qualitative ranking of binding cooperativity. acs.orgacs.org The sequence AAGTT, for example, exhibits the slowest dissociation rate for a 2:1 complex, with a characteristic time of 35 seconds. acs.orgacs.org This slow dissociation correlates with high binding cooperativity. acs.orgacs.org In general, sequences with the highest affinity for 1:1 complex formation include AAAA, TTTT, ATTT, and AAAT. acs.orgacs.org

The kinetic parameters for Distamycin A binding to representative DNA sites are summarized in the table below. It is important to note that these values can be influenced by experimental conditions such as temperature and salt concentration.

| DNA Target Site | Binding Mode | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Source |

| 1:1 Site | Monomer | 7 x 10⁷ | ~3 | nih.govnih.gov |

| 2:1 Site | Dimer | Comparable to 1:1 site | ~0.075 (40-fold slower than 1:1) | nih.govnih.gov |

| 5'-AAGTT-3' | Dimer | - | ~0.029 (Characteristic time of 35 s) | acs.orgacs.org |

Data presented is derived from multiple sources and may have been obtained under varying experimental conditions. The association rate for the 2:1 site refers to the initial fast, sequential binding of each drug molecule.

Furthermore, the binding of Distamycin A can influence the interaction of other molecules with DNA in a sequence-dependent manner. For example, Distamycin A has been shown to significantly increase the dissociation rate constant of the NF-κB p50 protein from the PRDII (5'-GGGAAATTCC-3') and Ig-κB (5'-GGGACTTTCC-3') sequences, while having a negligible effect on its dissociation from the palindromic target-κB binding site (5'-GGGAATTCCC-3'). nih.gov This highlights the intricate interplay between the DNA sequence, the minor groove binder, and other DNA-binding proteins.

Advanced Methodologies for Characterizing Distamycin A Nucleic Acid Complexes

Spectroscopic Techniques

Spectroscopic methods provide a powerful lens through which to view the molecular interactions between Distamycin A and nucleic acids. These techniques offer insights into the conformational changes, binding modes, and dynamics of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 2D NOESY, Solid-State, REDOR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-level structural characterization of Distamycin A-nucleic acid complexes in both solution and solid states.

¹H and 2D NOESY NMR: High-resolution ¹H NMR studies are instrumental in examining the structural and dynamic features of Distamycin A's interaction with DNA. nih.gov The addition of Distamycin A to a DNA duplex can lead to the doubling of DNA resonances, indicating the formation of an asymmetric complex. nih.gov Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is particularly powerful for this analysis. It allows for the assignment of proton resonances and the identification of close spatial proximities (within ~5 Å) between protons on the drug and the DNA. osti.govpnas.org For instance, NOEs are observed between the pyrrole (B145914) H3 protons of Distamycin A and the C1'H and adenine (B156593) C2H protons of the DNA, confirming its location in the minor groove. nih.govosti.gov These experiments have been used to determine the binding orientation and to monitor the exchange of the drug between different binding sites. osti.govpnas.org

Solid-State NMR and REDOR: Solid-state NMR (ssNMR) provides critical structural information for biomolecular complexes that are not amenable to X-ray crystallography or solution NMR. nih.gov Rotational-Echo Double-Resonance (REDOR) NMR, a specific ssNMR technique, is used to measure internuclear distances with high accuracy, extending beyond the range of solution NOE measurements. rsc.orgresearchgate.net By site-specifically incorporating isotopes like ¹⁹F and ³¹P into the nucleic acid, ³¹P-¹⁹F REDOR experiments can directly measure changes in the minor groove width upon Distamycin A binding. oup.comnih.govnih.gov

A notable study utilized ³¹P-¹⁹F REDOR to examine the complex of Distamycin A with the oligonucleotide d(CGCAAA²’FUTGGC)•d(GCCAAT(pS)TTGCG). The results demonstrated a significant narrowing of the minor groove upon the binding of a single Distamycin A molecule and a subsequent expansion with the binding of a second molecule. oup.comnih.govnih.gov

| Technique | Nucleic Acid | Key Findings |

| 2D NOESY | d(CGCAAATTTGCG)₂ | Two Distamycin A molecules bind simultaneously and overlap in the minor groove, causing an expansion of the groove. osti.gov |

| 2D NOESY | d(CGCGAATTCGCG)₂ | Distamycin A spans the central AATT segment in the minor groove. The drug can flip head-to-tail within the complex. nih.gov |

| Solid-State REDOR | d(CGCAAA²’FUTGGC)•d(GCCAAT(pS)TTGCG) | Binding of one Distamycin A molecule decreases the minor groove width by 2.4 Å. Binding of a second molecule expands the minor groove to 13.6 Å. oup.comnih.govnih.gov |

X-ray Crystallography and Diffraction Analysis

X-ray crystallography provides high-resolution, three-dimensional structural information of Distamycin A-nucleic acid complexes in the crystalline state. This technique has been pivotal in revealing the precise binding modes of Distamycin A.

Crystal structures have shown that two Distamycin A molecules can bind side-by-side in an antiparallel orientation within an expanded minor groove of DNA duplexes. nih.gov For example, the 1.8 Å resolution structure of a 2:1 complex with the B-DNA octamer d(ICICICIC)₂ revealed that the amide groups of each drug molecule form hydrogen bonds with the minor groove base atoms of only one DNA strand. nih.gov Similarly, structures of complexes with AT-containing octamers like d(ICITACIC)₂ and d(ICATATIC)₂ have been determined at resolutions of 1.6 Å and 2.2 Å, respectively, confirming the side-by-side binding mode. nih.gov These structures highlight the importance of hydrogen bonding, van der Waals interactions, and the stacking of pyrrole rings with sugar moieties in stabilizing the complex. nih.govnih.gov

| DNA Sequence | Resolution | Key Structural Features |

| d(ICICICIC)₂ | 1.8 Å | Two Distamycin A molecules bind side-by-side in an antiparallel fashion in the expanded minor groove. nih.gov |

| d(GTATATAC)₂ | 2.40 Å | Two antiparallel Distamycin A molecules bind side-by-side, spanning approximately five base pairs. rcsb.org |

| d(ICITACIC)₂ | 1.6 Å | Side-by-side drug binding with each drug hydrogen bonding to the bases of the proximal DNA strand. nih.gov |

| d(ICATATIC)₂ | 2.2 Å | Isomorphous side-by-side binding to the d(ICITACIC)₂ complex. nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the conformational properties of chiral molecules like nucleic acids and their complexes. While Distamycin A itself is not optically active, its binding to DNA induces a CD signal that can be used to monitor the interaction. acs.org

CD spectroscopy can effectively differentiate between various binding modes of Distamycin A. For instance, 1:1 and 2:1 drug-duplex complexes show distinct CD spectral characteristics. acs.org By monitoring the CD intensity at specific wavelengths (e.g., 265 or 275 nm) as a function of the drug-to-DNA ratio, the cooperativity of binding for the 2:1 complex formation can be assessed. acs.orgscispace.com This method has been used to rank the binding cooperativity for various 5-base-pair binding sites. acs.org Furthermore, CD has been employed to study the interaction of Distamycin A with non-canonical DNA structures, such as triple helices, demonstrating that the drug can bind to these forms as well. acs.orgnih.gov

| Nucleic Acid Structure | Observation | Significance |

| Duplex DNA with 5-base-pair sites | Distinct CD spectra for 1:1 and 2:1 complexes. | Allows for differentiation of binding modes and assessment of binding cooperativity. acs.org |

| T-A-T Triple Helix | Induced CD signal upon Distamycin A binding. | Demonstrates that Distamycin A can bind to triple-stranded DNA structures. acs.orgnih.gov |

| Duplex DNA | Induced Cotton effects in the natural CD spectra. | Provides data on the interaction with dA-dT base pairs. nih.gov |

Fluorescence Spectroscopy (Steady-State, Time-Resolved)

Fluorescence spectroscopy offers a highly sensitive approach to study the binding of Distamycin A to nucleic acids. Although Distamycin A itself is weakly fluorescent in aqueous solutions, its fluorescence is significantly enhanced upon binding to the minor groove of DNA. pnas.org

This fluorescence enhancement is attributed to an increase in the rigidity of the Distamycin A chromophore upon binding and potential fluorescence resonance energy transfer (FRET) from DNA base excimers to the drug. pnas.org The change in fluorescence can be used to monitor the association of Distamycin A with its target sites in both steady-state and stopped-flow measurements. pnas.org This has enabled the estimation of kinetic parameters such as the Arrhenius activation energy and the entropy of activation for the binding reaction. pnas.org Studies have also utilized fluorescence to investigate the interaction of Distamycin A with parallel-stranded DNA, revealing that the drug can induce a conformational change and dissociation of the duplex. oup.com

| Technique | Observation | Derived Information |

| Steady-State Fluorescence | Significant increase in fluorescence amplitude and a small red shift upon binding to specific DNA target sites. pnas.org | Allows for monitoring the association of Distamycin A at both 1:1 and 2:1 binding sites. pnas.org |

| Stopped-Flow Fluorescence | Enables monitoring of the kinetics of the fast bimolecular binding reaction. pnas.org | Estimation of Arrhenius activation energy and entropy of activation. pnas.org |

| Fluorescence of Pyrene-labeled ps-DNA | Drug-induced dissociation of the parallel-stranded duplex. oup.com | Reveals the ability of Distamycin A to alter the conformation of non-canonical DNA structures. oup.com |

Calorimetric and Biophysical Approaches

Calorimetric techniques provide direct thermodynamic data on the binding interactions between Distamycin A and nucleic acids, offering insights into the forces driving complex formation.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the complete thermodynamic characterization of binding interactions. It directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

ITC has been extensively used to study the binding of Distamycin A to various DNA structures, including duplexes and quadruplexes. plos.orgnih.gov For instance, ITC studies on the binding of Distamycin A to chromatin and its components revealed that the association is primarily enthalpy-driven. plos.orgplos.org The binding affinities for chromatin and chromosomal DNA were found to be comparable. plos.org ITC has also been instrumental in examining the influence of ions on the binding behavior and in comparing the thermodynamics of Distamycin A and its derivatives to different nucleic acid targets. nih.govnih.gov

| Target Molecule | Temperature (°C) | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Stoichiometry (n) |

| Soluble Chromatin | 25 | (2.1 ± 0.2) x 10⁶ | -9.2 ± 0.1 | 0.12 ± 0.01 |

| Chromosomal DNA | 25 | (2.5 ± 0.3) x 10⁶ | -7.9 ± 0.2 | 0.15 ± 0.01 |

| [d(TGGGGT)]₄ Quadruplex | 25 | - | Favorable | 4:1 (drug:quadruplex) |

| d(TGGGGT)₄ Quadruplex (with derivative) | 25 | - | Favorable | 2:1 (drug:quadruplex) |

Note: Data for the quadruplex interactions are qualitative as presented in the source material, indicating favorable enthalpy but without specific numerical values in the provided abstracts. nih.gov The data for chromatin and chromosomal DNA are from titrations performed at various temperatures, with the values at 25°C highlighted here. plos.org

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution. In the context of Distamycin A-nucleic acid complexes, DLS provides valuable information on the hydrodynamic properties and compaction of DNA or chromatin upon ligand binding. plos.orgnih.govcollinsdictionary.com

The technique works by illuminating the sample with a laser and analyzing the fluctuations in the intensity of the scattered light. plos.orgnih.gov These fluctuations are caused by the Brownian motion of the particles, and their analysis can yield the translational diffusion coefficient, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation. plos.org

| Sample | Initial Z-av Diameter (nm) | Final Z-av Diameter (nm) with Distamycin A | Initial Diffusion Coefficient (x10⁸ cm²/s) | Final Diffusion Coefficient (x10⁸ cm²/s) with Distamycin A |

| Soluble Chromatin | 100.9 | 77.5 | 4.9 | 6.4 |

| Dinucleosomes | ~24.3 | ~24.8 | - | - |

DLS data showing the effect of Distamycin A on the hydrodynamic properties of chromatin components. Data sourced from plos.orgnih.gov.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. It has been instrumental in elucidating the affinity, stoichiometry, and cooperativity of Distamycin A binding to various DNA sequences. nih.govnih.gov

SPR experiments involve immobilizing a DNA hairpin sequence onto a sensor chip and flowing solutions of Distamycin A at varying concentrations over the surface. nih.govoup.com The binding of Distamycin A to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in response units (RU). nih.govoup.com

Analysis of the resulting sensorgrams provides detailed kinetic and thermodynamic data. For instance, SPR studies have revealed that Distamycin A binds as a strong dimer with positive cooperativity to DNA sequences with longer A/T tracts like ATATAT and ATATA. nih.gov The sigmoidal shape of the binding curves for these sequences is indicative of such cooperative binding. nih.gov In contrast, for a shorter site like ATAT, the binding is non-cooperative, as shown by a hyperbolic binding curve. nih.gov The stoichiometry of the binding, often a 2:1 drug-to-DNA ratio at saturation for these sites, can also be determined from the maximum response units observed. nih.gov Furthermore, SPR has been used to investigate the binding of Distamycin A to damaged DNA, showing its ability to bind to duplexes containing certain lesions. nih.gov

| DNA Sequence | Binding Stoichiometry (Distamycin A:DNA) | Cooperativity |

| ATATAT | 2:1 | Strong, Positive |

| ATATA | 2:1 | Strong, Positive |

| ATAT | 2:1 | Non-cooperative |

Summary of Distamycin A binding characteristics to different AT sites as determined by SPR. Data sourced from nih.gov.

Molecular Footprinting and Cleavage Assays

DNase I Footprinting

DNase I footprinting is a powerful method used to identify the specific binding sites of ligands on a DNA molecule. The principle of this assay is that a DNA-bound ligand, such as Distamycin A, protects the DNA backbone from cleavage by the endonuclease DNase I. acs.orgunimi.itcaltech.edu

In a typical experiment, a DNA fragment, radioactively labeled at one end, is incubated with varying concentrations of Distamycin A. acs.orgoup.com The mixture is then subjected to limited digestion by DNase I, such that on average, each DNA strand is cut only once. unimi.it The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis. The region where Distamycin A is bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments when compared to a control lane without the ligand. acs.orgunimi.it

DNase I footprinting has been crucial in confirming the preference of Distamycin A for A/T-rich sequences. oup.comoup.com Studies have shown that Distamycin A protects regions of 4-5 contiguous A/T base pairs. oup.com For example, on a specific DNA sequence, protection from DNase I cleavage was observed at an 11 bp region centered on the sequence ATAAATTAT at a low Distamycin A concentration, with the protection extending over a larger region at higher concentrations. acs.org The concentration of Distamycin A required to achieve 50% protection can be used to estimate the apparent binding affinity for that particular site. acs.org It has been noted that DNase I footprinting may report larger binding site sizes compared to other methods like MPE-Fe(II) footprinting. caltech.edunih.govoup.comoup.com

| DNA Sequence | Protected Site | Distamycin A Concentration for Protection |

| Cloned synthetic DNA with ATAAATTAT | ATAAATTAT (11 bp region) | 3 nM (initial protection) |

| Entire 21 bp cassette | 30 nM |

DNase I footprinting analysis of Distamycin A binding. Data sourced from acs.org.

Affinity Cleavage Experiments

Affinity cleavage experiments provide a method to map the binding location of a DNA-binding molecule with high precision. This technique involves attaching a DNA-cleaving moiety, such as ethylenediaminetetraacetic acid (EDTA) complexed with Fe(II), to the DNA-binding molecule, in this case, Distamycin A. caltech.edupnas.orgacs.org

The resulting conjugate, for example, Distamycin-EDTA-Fe(II) (DE-Fe(II)) or EDTA-Distamycin-Fe(II) (ED-Fe(II)), binds to its specific DNA sequence. caltech.edu In the presence of a reducing agent and molecular oxygen, the Fe(II)-EDTA complex generates localized hydroxyl radicals, which cleave the DNA backbone in close proximity to the binding site. caltech.edupnas.org The cleavage products are then analyzed on a sequencing gel to determine the precise location and orientation of the bound molecule. caltech.edu

By comparing the cleavage patterns of conjugates where the EDTA moiety is attached to either the amino or the carboxyl terminus of the Distamycin A tripeptide, the orientation of the molecule in the minor groove can be deduced. caltech.edu These experiments have shown that the tripeptide unit of Distamycin A covers approximately five base pairs of A/T-rich DNA. caltech.edu The cleavage patterns are often asymmetric, shifted towards the 3' side on each strand, providing detailed information about the positioning of the cleaving agent relative to the DNA backbone. caltech.edu Affinity cleavage has also been employed with conjugates of Distamycin A analogues to achieve sequence-selective DNA cleavage. oup.com

Computational and Simulation Studies

Molecular Dynamics (MD) Simulations of Ligand-DNA Complexes

Molecular Dynamics (MD) simulations have become an indispensable tool for investigating the structure, dynamics, and energetics of Distamycin A-DNA complexes at an atomic level. researchgate.netoup.comnih.govnih.gov These simulations model the interactions between the ligand, DNA, solvent, and ions over time, providing insights that are often inaccessible through experimental methods alone.

MD simulations have been used to study the binding of Distamycin A to its preferred A/T-rich sites in the DNA minor groove. nih.gov These studies have revealed that the binding of Distamycin A can induce a stiffening of the DNA helix. nih.gov The simulations also provide detailed information about the hydrogen bonding patterns between the amide hydrogens of Distamycin A and the N3 atoms of adenine and O2 atoms of thymine (B56734) in the minor groove, which are crucial for its sequence specificity. researchgate.net

Furthermore, simulations can explore the energetic aspects of binding. By calculating the relative free energy of binding, researchers can compare the affinity of Distamycin A with that of other ligands, such as Netropsin (B1678217). oup.com Such calculations have indicated that a larger entropic penalty for the binding of Distamycin A, due to a greater loss of mobility upon binding compared to Netropsin, can partially explain its lower binding affinity despite similar enthalpic contributions. oup.com Simulations also shed light on the role of water molecules and counterions in the binding process, showing how Distamycin A displaces the "spine of hydration" in the minor groove of A/T-rich DNA. researchgate.netoup.com

| Ligand | Average RMSF in Solution (nm) | Average RMSF Bound to DNA (nm) | Change in Mobility |

| Distamycin A | 0.092 | 0.050 | -0.042 |

| Netropsin | 0.088 | 0.055 | -0.033 |

Comparison of the average root-mean-square fluctuation (RMSF) per atom for Distamycin A and Netropsin in solution and when bound to DNA, indicating a larger loss of mobility for Distamycin A upon binding. Data sourced from oup.com.

Free Energy Calculations of Binding

Free energy calculations represent a powerful computational tool for providing a quantitative description of the binding affinity between a ligand, such as Distamycin A, and its DNA target. These methods, often used in conjunction with molecular dynamics (MD) simulations, can elucidate the thermodynamic forces driving complex formation.

One of the prominent techniques in this area is the thermodynamic integration (TI) method. nih.gov This approach calculates the relative free energy of binding by simulating a non-physical pathway that transforms one ligand into another while bound to the DNA and in solution. oup.com For instance, the relative binding free energy of Distamycin A and its analogue, Netropsin, to the minor groove of a d(CGCGAAAAACGCG)·d(CGCGTTTTTCGCG) duplex has been successfully calculated using TI. researchgate.net These simulations, performed over nanoseconds, provide detailed insights into the energetic and structural aspects of ligand-DNA recognition. nih.gov

The calculations revealed that while Distamycin A is less hydrated than Netropsin, the loss of interactions between the ligand and solvent molecules upon binding is quite similar for both. researchgate.net However, a key finding was the larger entropic penalty associated with Distamycin A binding. nih.gov This is attributed to a greater loss of mobility for Distamycin A upon complexation with DNA compared to Netropsin, which partially accounts for its lower binding affinity in this specific context. oup.comresearchgate.net

Another powerful approach is the molecular dynamics/free energy perturbation (MD/FEP) methodology. This has been employed to determine the relative binding affinities of Distamycin A and its analogue, 2-imidazoledistamycin (B582899) (2-ImD), to the DNA sequence d(CGCAAGTTGGC)·d(GCCAACTTGCG). pnas.orgpnas.org In these studies, one ligand is "mutated" into the other in silico, allowing for the calculation of the free energy difference between the two binding events. pnas.org

Metadynamics, another advanced simulation technique, has been used to explore the dissociation pathway of Distamycin A from DNA. oup.com These simulations can calculate the free energy cost of unbinding. For Distamycin A, the activation free energy for dissociation was calculated to be between approximately 16.5 and 18 kcal/mol, which aligns well with values obtained from experimental methods like stopped-flow kinetics. oup.com

These free energy calculation methods provide a detailed decomposition of the binding process, highlighting the critical contributions of factors like electrostatics, van der Waals interactions, hydration, and conformational entropy. oup.combibliotekanauki.pl They not only help in understanding the binding specificity of Distamycin A but also serve as a predictive tool in the rational design of new DNA-binding agents. pnas.org

Table 1: Comparative Binding Free Energy Calculations

| Method | Ligand Comparison | DNA Sequence | Key Finding | Calculated ΔΔG (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Thermodynamic Integration (TI) | Distamycin A vs. Netropsin | d(CGCGAAAAACGCG)·d(CGCGTTTTTCGCG) | Distamycin A has a larger entropic penalty upon binding. | - | nih.gov |

| Molecular Dynamics/Free Energy Perturbation (MD/FEP) | Distamycin A vs. 2-Imidazoledistamycin (2-ImD) | d(CGCAAGTTGGC)·d(GCCAACTTGCG) | Distamycin A binds more strongly than 2-ImD at site II. | -2.9 | pnas.org |

| Molecular Dynamics/Free Energy Perturbation (MD/FEP) | Distamycin A vs. 2-Imidazoledistamycin (2-ImD) | d(CGCAAGTTGGC)·d(GCCAACTTGCG) | Overall, Distamycin A binds with greater affinity than 2-ImD. | -1.8 | pnas.org |

| Metadynamics | Distamycin A dissociation | AT-rich tracts | Calculated activation free energy for unbinding. | ~16.5 - 18.0 | oup.com |

Quantum Chemical Approaches to Ligand-DNA Interactions

Quantum chemical (QC) methods offer a high level of theory to investigate the electronic structure and energetics of molecular systems, providing fundamental insights into the nature of interactions between Distamycin A and DNA. nih.gov These approaches are particularly valuable for accurately describing phenomena that are electronic in nature, such as charge distribution, polarization, and the formation of hydrogen bonds. unipa.it

Ab initio quantum chemical methods have been used to investigate the detailed nature of close contacts between the terminal atoms of Distamycin A and guanine (B1146940) amino groups in the crystal structure of its complex with d(GGCCAATTGG). rcsb.org These calculations can precisely characterize interactions like bifurcated hydrogen bonds that are observed between the amide nitrogen atoms of the drug and the A-T base pairs. rcsb.org

A critical application of quantum chemistry in this context is the determination of accurate atomic partial charges for the ligand. nih.gov Extended quantum chemical calculations have been performed to derive these charges for Distamycin A, which are then used as parameters in classical molecular mechanics force fields for more accurate molecular dynamics simulations. nih.gov This ensures that the electrostatic interactions, a key component of the binding energy, are represented more realistically. bibliotekanauki.pl

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful compromise between computational cost and accuracy. unipa.it In this approach, the most critical part of the system—such as the direct interaction site between Distamycin A and the DNA bases—is treated with a high-level quantum mechanical method, while the rest of the system, including the DNA backbone, solvent, and counterions, is described by a more computationally efficient molecular mechanics force field. unipa.itacs.org

QM/MM methodologies are well-suited to study the covalent and non-covalent interactions within Distamycin A-DNA complexes. unipa.it They have been successfully applied to investigate hydrogen bonding and π-π stacking interactions, which are crucial for the stability and specificity of the complex. unipa.it For example, DFT/MM, which uses Density Functional Theory for the QM region, has been effectively used to study interactions between small molecules and oligonucleotides. unipa.it

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a specific type of QM/MM approach that has been used to study large biological systems. unipa.it It allows for the integration of different levels of theory to calculate the energy and geometry of the complex, providing a detailed picture of the interaction landscape. unipa.it These hybrid methods are instrumental in understanding conformational changes and the energetics of bond formation or polarization that occur upon ligand binding. rsc.org

Table 2: Applications of Quantum Chemical Methods to Distamycin A-DNA Interactions

| Quantum Method | System/Interaction Studied | Key Insights Provided | Reference |

|---|---|---|---|

| Ab initio Quantum Chemistry | Close contacts between Distamycin A and guanine amino groups in d(GGCCAATTGG) complex. | Detailed characterization of hydrogen bonding and other close-range interactions. | rcsb.org |

| Extended Quantum Chemical Calculations | Determination of atomic partial charges for Distamycin A. | Provides accurate parameters for electrostatic interactions in classical MD simulations. | nih.gov |

| QM/MM (General) | Covalent and non-covalent interactions in ligand-DNA complexes. | Allows for high-accuracy treatment of the direct interaction site while managing computational cost. | unipa.it |

| DFT/MM | Interactions between small molecules and oligonucleotides. | Effective for studying hydrogen bonding and π-π stacking interactions in DNA complexes. | unipa.it |

Molecular Interventions and Biological Consequences of Distamycin a Binding

Modulation of Gene Expression Regulatory Mechanisms

Distamycin A, a well-documented minor groove binding agent, exerts significant influence over the fundamental processes of gene expression. Its interaction with DNA at A/T-rich sequences initiates a cascade of molecular events that can profoundly alter the transcriptional landscape of a cell. This modulation occurs through several distinct but interconnected mechanisms, including direct interference with the transcriptional machinery, disruption of transcription factor binding, and effects on DNA replication.

Interference with Transcription Initiation and Elongation

Research has consistently shown that Distamycin A primarily acts as an inhibitor of transcription initiation, while its effect on the elongation phase is minimal. plos.org By binding to the minor groove of the DNA template, Distamycin A is thought to destabilize the open complex formed by RNA polymerase at the promoter region. This forces the promoter to maintain a B-DNA conformation, which is less conducive to the initiation of transcription. plos.org The structural perturbation caused by the binding of Distamycin A can also propagate to adjacent DNA sequences, further hindering the assembly of a productive transcription initiation complex. plos.org

In vitro transcription assays have confirmed that Distamycin A can inhibit transcription from both naked DNA templates and more complex chromatin templates. plos.org While some studies suggest that Distamycin A can arrest RNA polymerase II during elongation, others indicate it may even enhance transcription at natural pause sites, highlighting the complex and context-dependent nature of its effects. oup.com However, the predominant evidence points towards the inhibition of transcription initiation as the primary mechanism of its action on gene expression. plos.org

A study focusing on bacteriophage λ's PR promoter demonstrated that Distamycin A can specifically enhance the rate of functional complex formation, suggesting that its influence on transcription initiation can be promoter-specific and may involve inducing structural alterations in the DNA that mimic those typically caused by RNA polymerase binding. nih.gov

Disruption of Specific Transcription Factor-DNA Interactions

A critical aspect of Distamycin A's influence on gene expression is its ability to interfere with the binding of specific transcription factors to their cognate DNA sequences. This disruption is a direct consequence of its occupation of the minor groove, which can either sterically hinder the access of transcription factors or alter the DNA conformation recognized by these proteins.

Key Transcription Factors Affected by Distamycin A:

| Transcription Factor | Effect of Distamycin A | Research Findings |

| Serum Response Factor (SRF) | Inhibition of binding to its A/T-rich consensus CArG motif. atsjournals.orgnih.gov | Distamycin A was shown to selectively inhibit the binding of SRF, which correlated with a repression of muscle-specific promoter activity. nih.gov This inhibition contributed to the suppression of myogenic differentiation. nih.gov |

| Myocyte Enhancer Factor 2 (MEF2) | Inhibition of binding to its A/T-rich DNA element. nih.gov | Similar to SRF, Distamycin A selectively inhibited MEF2 binding, leading to the downregulation of MEF2-dependent promoters and contributing to the block of muscle-specific gene expression. nih.gov |

| TATA-binding protein (TBP) | Inhibition of binding to the TATA box. oup.com | Distamycin A was found to inhibit the binding of TBP to the TATA box, a crucial step in the formation of the pre-initiation transcription complex. oup.com This interference leads to the inhibition of basal in vitro transcription. oup.com |

| High Mobility Group A1 (HMGA1) | Inhibition of binding to the P-Selectin promoter. plos.org | By binding to A/T-rich regions, Distamycin A can displace HMGA1 proteins, which play a role in chromatin architecture and gene regulation. plos.org |

| Nuclear Factor kappa B (NF-κB) | Prolonged E-selectin expression through interaction with a specific NF-κB-HMG-I(Y) binding site. nih.govnih.gov | In the context of the E-selectin promoter, Distamycin A was found to prolong cytokine-induced expression by interacting with an NF-κB-HMG-I(Y) binding site, suggesting a complex regulatory role that can involve both induction and down-modulation of gene expression. nih.govnih.gov |

It is noteworthy that the inhibitory effects of Distamycin A on transcription factor binding can be highly selective. For instance, while it effectively blocks the binding of SRF and MEF2, the binding of other transcription factors like Sp1 and MyoD remains unaffected. nih.gov This selectivity underscores the importance of the specific DNA sequence and conformation in the vicinity of the transcription factor binding site.

Effects on DNA Replication Processes

Distamycin A has been shown to impede DNA synthesis. The primary mechanism for this inhibition is the reduction of the template activity of DNA for DNA polymerase. core.ac.uk By binding to the DNA, Distamycin A makes the template less accessible or suitable for the replication machinery. core.ac.uk The concentrations of Distamycin A required to produce a significant inhibition of DNA template activity are in a similar range to those that exhibit antiviral and antitumor effects, suggesting a link between its impact on DNA replication and its biological activities. core.ac.uk

However, the effect of Distamycin A on DNA replication may vary depending on the biological system. For example, in studies with vaccinia virus, Distamycin A did not appear to affect viral DNA replication, even though it inhibited the expression of post-replicative genes. nih.govnih.gov This suggests that while cellular DNA replication is sensitive to Distamycin A, certain viral replication systems may be less susceptible. Further research has shown that while Distamycin A has a high inhibitory activity against DNA polymerases alpha and epsilon, it has the highest inhibitory activity against the AMP-dependent DNA relaxing activity of DNA ligase. researchgate.net

Collaborative Interactions with Other Bioactive Molecules

The biological consequences of Distamycin A binding are not limited to its independent actions. It can also engage in collaborative interactions with other DNA-binding agents, leading to novel and often enhanced biological effects. A prime example of this is its interaction with the DNA alkylating agent Duocarmycin A.

Modulation of DNA Alkylation Specificity by Co-binding Agents (e.g., Duocarmycin A)

Duocarmycin A is an antitumor antibiotic that typically alkylates the N3 position of adenine (B156593) at the 3' end of A/T-rich sequences in the DNA minor groove. pnas.orgnih.govpnas.org This sequence-specific alkylation is a key determinant of its cytotoxic activity. Remarkably, the presence of Distamycin A dramatically alters the DNA alkylation profile of Duocarmycin A. pnas.orgnih.govpnas.org

Cooperative Binding and Altered Specificity:

The co-binding of Distamycin A and Duocarmycin A to DNA leads to a switch in the preferred alkylation site from adenine to guanine (B1146940) residues located in G/C-rich sequences. pnas.orgnih.govnih.gov This phenomenon, termed "concerted DNA recognition," arises from the cooperative binding of a heterodimer formed between Duocarmycin A and Distamycin A in the DNA minor groove. pnas.orgnih.gov

| Interacting Molecule | Standard Alkylation Site | Alkylation Site in the Presence of Distamycin A | Mechanism of Modulation |

| Duocarmycin A | Adenine (N3) at the 3' end of A/T-rich sequences. pnas.orgnih.govpnas.org | Guanine in G/C-rich sequences. pnas.orgnih.govnih.gov | Cooperative binding of a Duocarmycin A-Distamycin A heterodimer to the DNA minor groove. pnas.orgnih.gov This concerted recognition allows for the alkylation of guanine residues that are not targeted by Duocarmycin A alone. nih.gov |

This modulation of DNA alkylation specificity has significant implications. The ability to redirect a potent alkylating agent to a different DNA sequence opens up new possibilities for designing more selective and potentially more effective anticancer therapies. pnas.orgnih.govpnas.org Furthermore, studies have shown that Distamycin A can enhance the cytotoxicity of Duocarmycin A in human lung carcinoma cells, while paradoxically suppressing Duocarmycin A-induced apoptosis. nih.gov This suggests a complex interplay between the two molecules that affects not only the site of DNA damage but also the subsequent cellular response.

Design and Synthesis of Distamycin a Analogues and Derivatives

Rational Design Principles for Altered Specificity and Binding Affinity

The rational design of Distamycin A analogues is a cornerstone of medicinal chemistry, aimed at enhancing the molecule's ability to bind to specific DNA sequences with high affinity. These efforts are crucial for developing targeted therapies that can modulate gene expression with precision. The core principle lies in modifying the chemical structure of Distamycin A to achieve more selective interactions within the minor groove of DNA.

Pyrrole-Imidazole Polyamide Design Strategies